molecular formula H2KNO4S B8333142 potassium hydroxylamine-O-sulphonate

potassium hydroxylamine-O-sulphonate

Cat. No.: B8333142
M. Wt: 151.19 g/mol
InChI Key: OZMHETZOOFLWIH-UHFFFAOYSA-M
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Description

Historical Trajectory and Contemporary Relevance of Hydroxylamine-O-Sulfonic Acid in Synthetic Chemistry

The first synthesis of hydroxylamine-O-sulfonic acid dates back to the early 20th century, with a method for its preparation using chlorosulfonic acid being published in 1925. wikipedia.orgontosight.ai Despite its early discovery, HOSA only became widely commercially available in more recent years, which has led to a significant expansion of its application in preparative organic chemistry. ntu.ac.uk Initially, information regarding its synthetic uses was scattered throughout the literature, but it has since been recognized as a valuable and versatile reagent. ntu.ac.uk

In contemporary synthetic chemistry, HOSA is a key reagent for introducing amine groups (–NH₂) and for synthesizing a wide variety of nitrogen-containing compounds. wikipedia.orgontosight.ai Its importance is highlighted by its role in the formation of crucial chemical bonds, including C-N, N-N, S-N, and O-N, often under metal-free conditions. researchgate.netresearcher.life This reactivity has been harnessed in the production of pharmaceuticals, agrochemicals, and polymers. researchgate.netontosight.airesearcher.life For instance, heterocyclic hydroxylamine-O-sulfonates, derived from HOSA, are precursors to various fused heterocyclic systems and show potential in the synthesis of anticancer, antiviral, and antimicrobial agents. researchgate.net

Key Applications of Hydroxylamine-O-Sulfonic Acid
Application AreaDescription of UseResulting Products/IntermediatesReference
AminationActs as an electrophilic aminating agent for a wide range of nucleophiles.Primary amines, hydrazinium (B103819) salts, sulfonamides, phosphine (B1218219) imides. wikipedia.orgntu.ac.uk
Heterocycle SynthesisUsed as a nitrogen source for constructing various nitrogen-containing rings.Diaziridines, 1,2-benzisoxazoles, pyrazoles, imidazoles. wikipedia.orgntu.ac.ukresearchgate.net
Carbonyl Compound ConversionReacts with aldehydes and ketones to facilitate transformations.Nitriles (from aldehydes), oximes and lactams (from ketones). wikipedia.orgalchetron.com
Pharmaceutical & Agrochemical IndustriesServes as a building block in the synthesis of complex, biologically active molecules.Anticancer, antiviral, and antimicrobial agents. researchgate.netontosight.airesearchgate.net

Fundamental Reactivity Principles: Electrophilic and Nucleophilic Capabilities of the Hydroxylamine-O-Sulfonic Acid Nitrogen Center

The synthetic versatility of Hydroxylamine-O-sulfonic acid is rooted in the dual chemical nature of its nitrogen center, which can act as both an electrophile and a nucleophile. researchgate.netntu.ac.ukresearchgate.net The reaction conditions dictate which of these roles HOSA will adopt. alchetron.com Generally, under neutral or acidic conditions, the nitrogen atom behaves as an electrophile, while under basic conditions, it acts as a nucleophile. alchetron.com

Electrophilic Reactivity:

As an electrophile, HOSA is widely recognized as an aminating agent. ntu.ac.uk In this capacity, the H₂N- group is transferred to a nucleophilic substrate, with the -OSO₃H group acting as a good leaving group. This is evident in its reactions with a variety of nucleophiles:

Nitrogen Nucleophiles: It reacts with tertiary amines to form trisubstituted hydrazinium salts and with pyridine (B92270) to yield the 1-aminopyridinium salt. wikipedia.org N-amination of heterocycles like 1H-benzotriazole and tetrazole also proceeds readily. wikipedia.orgalchetron.com

Sulfur and Phosphorus Nucleophiles: Thioethers can be aminated to sulfinimines, and triphenylphosphine (B44618) is converted to the corresponding phosphine imide. wikipedia.orgntu.ac.ukalchetron.com

Carbon Nucleophiles: HOSA can aminate carbanions and is used in the synthesis of α-amino acids from carboxylic acids. ntu.ac.uk It is also employed in direct aromatic C-H amination reactions, first developed in the mid-20th century, often in the presence of a Lewis acid like aluminum chloride. rsc.orgacs.org

Nucleophilic Reactivity:

Under basic conditions, the nitrogen atom of HOSA becomes the reactive nucleophilic site. alchetron.com This behavior is most prominently observed in its reactions with carbonyl compounds.

Reaction with Aldehydes and Ketones: At or below room temperature, HOSA adds as a nucleophile to aldehydes and ketones to form the corresponding oxime-O-sulfonic acids or their salts. wikipedia.orgalchetron.com These intermediates can then be converted into other functional groups. For example, oxime-O-sulfonic acids derived from aldehydes can eliminate sulfuric acid to produce nitriles in high yields. wikipedia.org Similarly, alicyclic ketones can undergo a Beckmann rearrangement when treated with HOSA under acidic reflux to form lactams. wikipedia.orgalchetron.com

Heterocycle Formation: The nucleophilic character of HOSA is also exploited in the synthesis of heterocycles. For instance, the reaction with 2-hydroxybenzaldehyde involves a nucleophilic attack on the carbonyl group, followed by cyclization to efficiently produce 1,2-benzisoxazole (B1199462). wikipedia.orgalchetron.com In the presence of primary amines, HOSA reacts with ketones like cyclohexanone (B45756) to form diaziridines. wikipedia.orgalchetron.com

Dual Reactivity of Hydroxylamine-O-Sulfonic Acid (HOSA)
Reactivity ModeConditionsRole of HOSA NitrogenTypical SubstratesExample ProductsReference
ElectrophilicNeutral / AcidicAccepts electrons (Aminating Agent)Tertiary amines, pyridines, thioethers, phosphines, arenes.Hydrazinium salts, 1-aminopyridinium salts, sulfinimines, phosphine imides. wikipedia.orgntu.ac.ukalchetron.com
NucleophilicBasicDonates electronsAldehydes, ketones, activated heterocyclic halides.Oxime-O-sulfonic acids, nitriles, lactams, diaziridines. wikipedia.orgresearchgate.netalchetron.com

Amination Reactions: Unveiling Diverse Functionalization Pathways

Among the most well-documented applications of Hydroxylamine-O-sulfonic acid are amination reactions, where it functions as an electrophilic aminating agent. ntu.ac.uk HOSA is capable of aminating nitrogen, carbon, and sulfur atoms, making it a powerful tool for creating a wide range of functionalized molecules. ntu.ac.uktandfonline.com

N-Amination Strategies

N-amination, the formation of a new nitrogen-nitrogen bond, is a cornerstone of HOSA's reactivity profile. This process is crucial for the synthesis of hydrazines and various N-amino heterocyclic compounds.

Hydroxylamine-O-sulfonic acid is widely used for the synthesis of hydrazines through the amination of primary and secondary amines. The reaction is typically conducted in an aqueous medium where an excess of the amine reacts with HOSA to form the corresponding hydrazine (B178648) and ammonium (B1175870) sulfate (B86663). google.com This method is valued for its versatility and the use of water as a solvent, which reduces its environmental impact. google.com

Primary amines react with HOSA in the presence of a base to yield monosubstituted hydrazines, while secondary amines produce 1,1-disubstituted hydrazines under similar conditions. tandfonline.com A key challenge is preventing further reaction of the newly formed hydrazine; this is often managed by using a significant excess of the starting amine. tandfonline.com

Table 1: Synthesis of Substituted Hydrazines using HOSA

Starting Material Reagent Product
Primary Amine (R-NH₂) HOSA / Base Monosubstituted Hydrazine (R-NH-NH₂)

The reaction of HOSA extends to tertiary amines, leading to the formation of trisubstituted hydrazinium salts. wikipedia.org This transformation highlights the electrophilic nature of HOSA's amino group, which attacks the nucleophilic nitrogen of the tertiary amine. The product is a stable salt, isolating the newly formed N-N bond within a cationic structure.

Hydroxylamine-O-sulfonic acid is a highly effective reagent for the N-amination of a diverse array of nitrogen-containing heterocyclic compounds. ntu.ac.uk This reaction pathway provides access to N-amino derivatives that are valuable synthetic intermediates. wikipedia.org

Notable examples include:

Pyridine: Reacts with HOSA to form the 1-aminopyridinium salt. wikipedia.org

Indole: Undergoes amination on the nitrogen atom. ntu.ac.uk

1H-Benzotriazole: N-amination with HOSA yields a mixture of 1-aminobenzotriazole (B112013) as the major product and 2-aminobenzotriazole (B159556) as the minor product. wikipedia.org The resulting 1-aminobenzotriazole is a useful precursor for generating benzyne. wikipedia.orgntu.ac.uk

Other Heterocycles: The reaction has been successfully applied to quinoline, pyrimidine (B1678525), pyrazine, and tetrazole ring systems. wikipedia.orgntu.ac.uk In the case of unsubstituted tetrazole, a mixture of 1-amino- and 2-aminotetrazole is produced. wikipedia.org

Table 2: Examples of N-Amination of Heterocycles with HOSA

Heterocycle Product(s)
Pyridine 1-Aminopyridinium Salt
1H-Benzotriazole 1-Aminobenzotriazole and 2-Aminobenzotriazole

While HOSA is primarily known as an aminating agent, its interaction with certain heterocyclic systems can lead to other products. In reactions with some pyrimidine derivatives, HOSA does not yield the expected N-aminopyrimidinium derivatives. Instead, the reaction can result in the formation of pyrimidine N-oxides or ring-opened products. researchgate.net Similarly, while N-amination is a known reaction for quinoline, the reaction outcomes can be influenced by substituents and conditions, with some reports indicating complex transformations. ntu.ac.uktandfonline.com The formation of N-oxides from quinolines and pyrimidines is a less direct application and often occurs alongside other reaction pathways. researchgate.net

C-Amination Protocols

Hydroxylamine-O-sulfonic acid can also facilitate the formation of carbon-nitrogen bonds, aminating both aromatic and aliphatic carbon atoms under specific conditions. ntu.ac.uk

One of the earliest strategies for C-H amination involved the reaction of HOSA with arenes in the presence of a Lewis acid like aluminum chloride. rsc.org More contemporary methods have expanded the scope of C-amination. For instance, phenylboronic acid derivatives can be treated with HOSA at room temperature under basic conditions to yield primary anilines in high yields, a process that notably proceeds without a transition metal catalyst.

Furthermore, HOSA is utilized in a metal-free, one-pot process for the site-selective C(sp²)–C(sp³) cleavage of benzylic and allylic alcohols to produce anilines and other nitrogen-containing motifs. rsc.org The reagent can also aminate active methylene (B1212753) compounds. For example, its reaction with β-keto esters can lead to the synthesis of substituted pyrroles. ntu.ac.uktandfonline.com

Table 3: C-Amination Reactions Mediated by HOSA

Substrate Type Conditions Product Type
Arenes Aluminum Chloride Primary Anilines
Phenylboronic Acids Basic, Room Temp. Primary Anilines
Benzylic/Allylic Alcohols Et₃N Anilines / N-Heterocycles

Advanced Synthetic Methodologies Mediated by Hydroxylamine-O-Sulfonic Acid

Hydroxylamine-O-sulfonic acid (HOSA), a versatile and reactive inorganic compound, has emerged as a significant reagent in organic synthesis for the introduction of amino groups and the formation of various nitrogen-containing compounds. Its ability to act as both an electrophile and a nucleophile under different reaction conditions has led to the development of a wide array of synthetic transformations. This article focuses on the advanced synthetic methodologies mediated by hydroxylamine-O-sulfonic acid, specifically its application in C-amination and S-amination reactions.

2 C-Amination Reactions

The direct introduction of an amino group onto a carbon center is a fundamental transformation in organic chemistry. Hydroxylamine-O-sulfonic acid has proven to be an effective reagent for the amination of aliphatic, aromatic, and heterocyclic carbon atoms under various conditions.

1 Direct Amination of Aliphatic Carbon Centers

Hydroxylamine-O-sulfonic acid is capable of aminating aliphatic C-H bonds, although this transformation can be challenging and often requires specific activation of the substrate. The direct amination of unactivated aliphatic carbons is a sought-after reaction, and while HOSA has been utilized, the development of general and high-yielding methods remains an area of active research. The reaction often proceeds under basic conditions, where the hydroxylamine-O-sulfonic acid acts as an electrophilic aminating agent.

2 Aromatic and Heterocyclic Carbon Amination (e.g., via Aluminum Chloride Catalysis or Homolytic Methods)

The amination of aromatic and heterocyclic systems using hydroxylamine-O-sulfonic acid has been achieved through two primary methodologies, though the yields are often modest. ntu.ac.uk

The first approach involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic amination of the aromatic ring. ntu.ac.ukrsc.org This method has been investigated for the synthesis of various aromatic amines. ntu.ac.uk The precise aminating species in this reaction is not definitively known. ntu.ac.uk

A second and distinct method is the homolytic amination developed by Minisci and coworkers. ntu.ac.uk This procedure generates what is believed to be a protonated amino radical through a redox system involving hydroxylamine-O-sulfonic acid and a metal ion, typically Fe(II), at room temperature. ntu.ac.uk This radical species then attacks the aromatic or heterocyclic substrate. ntu.ac.uk Yields for mono-aminated products are generally in the range of 10 to 40%. ntu.ac.uk In certain cases, this reaction can exhibit a degree of stereospecificity. ntu.ac.uk

Table 1: Examples of Aromatic and Heterocyclic Carbon Amination

Substrate Method Reagents Product Yield (%)
Toluene Aluminum Chloride Catalysis HOSA, AlCl₃ Toluidine (mixture of isomers) Low
Benzene Homolytic Amination HOSA, FeSO₄ Aniline 10-40
Various Heterocycles Homolytic Amination HOSA, FeSO₄ Aminated Heterocycles 10-40

3 Conversion of Alkenes to Primary Amines (e.g., Hydroboration-Amination Sequence)

A well-established and versatile method for the synthesis of primary amines from alkenes involves a two-step sequence of hydroboration followed by amination with hydroxylamine-O-sulfonic acid. orgsyn.org This hydroboration-amination sequence provides a route to primary amines with predictable stereochemistry and without rearrangement of the carbon skeleton. orgsyn.org The reaction is applicable to a range of alkenes, including terminal, internal, and alicyclic olefins. orgsyn.org

The process begins with the hydroboration of the alkene to form an organoborane intermediate. This intermediate is then treated with hydroxylamine-O-sulfonic acid, which acts as an electrophilic aminating agent, to yield the corresponding primary amine. orgsyn.org

Table 2: Conversion of Alkenes to Primary Amines via Hydroboration-Amination

Alkene Hydroborating Agent Aminating Agent Product
Terminal Olefin Diborane Hydroxylamine-O-sulfonic acid Primary Amine
Internal Olefin Diborane Hydroxylamine-O-sulfonic acid Primary Amine
Alicyclic Olefin Diborane Hydroxylamine-O-sulfonic acid Primary Amine

4 Stereospecific Synthesis of α-Amino Acids from α-Metalated Carboxylic Acids

An elegant and highly effective one-step synthesis of α-amino acids from carboxylic acids has been developed utilizing hydroxylamine-O-sulfonic acid. ntu.ac.uk This method involves the deprotonation of a carboxylic acid at the α-position using a strong base to form an α-metalated (specifically, α-lithiated) intermediate. ntu.ac.uk This nucleophilic species is then treated with hydroxylamine-O-sulfonic acid, which serves as the electrophilic source of the amino group, to afford the α-amino acid. ntu.ac.uk This transformation is particularly noteworthy for its potential for stereospecificity, allowing for the synthesis of enantioenriched α-amino acids. For instance, the synthesis of phenylalanine via this route has been reported with a high yield. ntu.ac.uk

Table 3: Stereospecific Synthesis of α-Amino Acids

Carboxylic Acid Derivative Base Aminating Agent α-Amino Acid Product Yield (%)
α-Lithiated Phenylacetic Acid LDA Hydroxylamine-O-sulfonic acid Phenylalanine 83

Properties

Molecular Formula

H2KNO4S

Molecular Weight

151.19 g/mol

IUPAC Name

potassium;amino sulfate

InChI

InChI=1S/K.H3NO4S/c;1-5-6(2,3)4/h;1H2,(H,2,3,4)/q+1;/p-1

InChI Key

OZMHETZOOFLWIH-UHFFFAOYSA-M

Canonical SMILES

NOS(=O)(=O)[O-].[K+]

Origin of Product

United States

Advanced Synthetic Methodologies Mediated by Hydroxylamine O Sulfonic Acid

3 S-Amination Transformations

The amination of sulfur-containing functional groups, or S-amination, is another area where hydroxylamine-O-sulfonic acid has demonstrated significant utility. It readily reacts with various organosulfur compounds to generate valuable sulfur-nitrogen containing products. ntu.ac.uk

1 Synthesis of Hydrosulfamines and Hydrosulfonium Salts from Organosulfur Compounds (Thiols, Thioacids, Thioamides, Dithioacids, Thioethers)

Hydroxylamine-O-sulfonic acid serves as an effective aminating agent for a wide range of organosulfur compounds, including thiols, thioacids, thioamides, dithioacids, and thioethers. ntu.ac.uk These reactions typically lead to the formation of the corresponding hydrosulfamines and hydrosulfonium salts. ntu.ac.uk The yields for these S-amination transformations are generally good, and the experimental procedures are often straightforward. ntu.ac.uk

Table 4: S-Amination of Organosulfur Compounds

Organosulfur Substrate Aminating Agent Product Type
Thiols Hydroxylamine-O-sulfonic acid Hydrosulfamines
Thioacids Hydroxylamine-O-sulfonic acid Hydrosulfamines
Thioamides Hydroxylamine-O-sulfonic acid Hydrosulfamines
Dithioacids Hydroxylamine-O-sulfonic acid Hydrosulfamines
Thioethers Hydroxylamine-O-sulfonic acid Hydrosulfonium Salts

2 Formation of Sulfoximines from Sulfoxides

The conversion of sulfoxides to sulfoximines is a key transformation in medicinal and agricultural chemistry. Imidations of sulfoxides using hydroxylamine-O-sulfonic acid are among the earliest described methods for this conversion. rwth-aachen.de This reaction involves the transfer of an "NH" group to the sulfur atom of the sulfoxide. When enantioenriched sulfoxides are used as starting materials, the corresponding sulfoximines can be obtained with retention of configuration at the sulfur center. rwth-aachen.de

It is important to note that while hydroxylamine-O-sulfonic acid is a foundational reagent for this transformation, concerns over the thermal instability and explosion risks associated with some related hydroxylamine (B1172632) derivatives have led to the development of alternative imidation protocols under milder and safer conditions. rwth-aachen.de

P-Amination Pathways (e.g., Formation of Triphenylphosphiniminium Hydrogen Sulfate)

Hydroxylamine-O-sulfonic acid serves as an effective aminating agent for phosphorus compounds. A key example of this P-amination pathway is the reaction with triphenylphosphine (B44618). When triphenylphosphine is treated with HOSA, it undergoes amination on the phosphorus atom to yield aminotriphenylphosphonium hydrogen sulfate (B86663), also known as triphenylphosphiniminium hydrogen sulfate. ntu.ac.ukwikipedia.org This reaction highlights the electrophilic nature of the nitrogen atom in HOSA.

The reaction is typically straightforward, involving the treatment of triphenylphosphine with HOSA in a suitable solvent like methanol. This transformation provides the corresponding phosphiniminium salt in good yield. ntu.ac.uk

Table 1: P-Amination of Triphenylphosphine with HOSA

Substrate Reagent Solvent Product Yield Reference
Triphenylphosphine HOSA Methanol Triphenylphosphiniminium hydrogen sulfate 69% ntu.ac.uk

Functional Group Interconversions and Rearrangements Facilitated by Hydroxylamine-O-Sulfonic Acid

HOSA is a key reagent for numerous functional group transformations, particularly those involving carbonyl compounds and amines.

At or below room temperature, hydroxylamine-O-sulfonic acid reacts nucleophilically with aldehydes and ketones to produce the corresponding oxime-O-sulfonic acids or their salts. wikipedia.org This reaction is a foundational step for several subsequent transformations, including the formation of nitriles and the Beckmann rearrangement. researchgate.net The reaction of ketones with HOSA to form the potassium salts of ketoxime O-sulfates has been specifically noted as a pathway to intermediates for the Beckmann rearrangement. mdpi.com

The oxime-O-sulfonic acids derived from aldehydes are valuable intermediates that can be readily converted to nitriles. wikipedia.org When heated above room temperature, these intermediates eliminate sulfuric acid to afford the corresponding nitriles in high yields. wikipedia.org This method provides a direct, one-pot synthesis of nitriles from aldehydes using HOSA as the nitrogen source in an aqueous acidic medium. researchwithrowan.comresearchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups on both aromatic and aliphatic aldehydes. researchwithrowan.comresearchgate.net

Table 2: Synthesis of Nitriles from Aldehydes using HOSA

Aldehyde Substrate Conditions Product Yield Reference
Various aromatic aldehydes HOSA, acidic water Corresponding aromatic nitriles High researchwithrowan.comresearchgate.net
Various aliphatic aldehydes HOSA, acidic water Corresponding aliphatic nitriles High researchwithrowan.comresearchgate.net

The Beckmann rearrangement is a classic organic reaction that converts oximes into amides. organic-chemistry.org Hydroxylamine-O-sulfonic acid is an effective reagent for achieving this transformation directly from ketones, bypassing the need to isolate the oxime intermediate. wikipedia.org Arylalkyl ketones, in particular, react with HOSA in a Beckmann rearrangement to form amides. wikipedia.org While traditional methods often require harsh conditions, recent advancements have utilized catalysts to facilitate the rearrangement under milder conditions. For instance, a copper(II) triflate (Cu(OTf)₂) catalyzed process enables the Beckmann rearrangement of a wide range of aromatic and aliphatic ketones to the corresponding secondary amides using HOSA as the aminating agent. nih.gov This one-pot method is operationally simple and demonstrates excellent functional group tolerance. nih.gov The rearrangement of potassium salts of ketoxime O-sulfates to amides has also been explored, although in some cases with limited yields and the formation of by-products. mdpi.com

Table 3: Cu(OTf)₂-Catalyzed Beckmann Rearrangement of Ketones with HOSA

Ketone Substrate Catalyst Base Solvent Temperature Yield Reference
Acetophenone Cu(OTf)₂ CsOH·H₂O TFE/DCM rt 88% nih.gov
4-Methoxyacetophenone Cu(OTf)₂ CsOH·H₂O TFE/DCM rt 89% nih.gov
Propiophenone Cu(OTf)₂ CsOH·H₂O TFE/DCM 70 °C 85% nih.gov
Cyclohexanone (B45756) Cu(OTf)₂ CsOH·H₂O TFE/DCM 70 °C 78% nih.gov

TFE = Trifluoroethanol; DCM = Dichloromethane

Reductive deamination involves the replacement of an amino group with a hydrogen atom. ntu.ac.uk HOSA can be used to achieve this transformation through an indirect two-step pathway. In this method, a primary aliphatic or aromatic amine is first converted into its corresponding sulfonamide by reacting it with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride). ntu.ac.uk The isolated sulfonamide is then treated with HOSA in an alkaline solution. Upon distillation, the reaction yields the final alkane or arene product, effectively removing the original amino group. ntu.ac.uk This method generally provides high yields of the deaminated product. ntu.ac.uk

Table 4: Reductive Deamination via the Sulfonamide-HOSA Route

Amine Substrate (R-NH₂) Sulfonyl Chloride (R'-SO₂Cl) Product (R-H) Overall Yield Reference
C₆H₅CH₂-NH₂ C₆H₅-SO₂Cl C₆H₅CH₃ 85% ntu.ac.uk
n-C₆H₁₃-NH₂ 4-CH₃C₆H₄-SO₂Cl n-C₆H₁₄ >90% ntu.ac.uk

Cyclization and Heterocycle Synthesis Employing Hydroxylamine-O-Sulfonic Acid

Hydroxylamine-O-sulfonic acid is a powerful reagent for the synthesis of nitrogen-containing heterocycles. ntu.ac.uk Its ability to act as both a nucleophile and an electrophile is leveraged in tandem reactions to construct complex ring systems. researchgate.net For example, HOSA reacts with activated heterocyclic halides, such as 2-chloroazoles and 2-chloroazines, to form heterocyclic hydroxylamine-O-sulfonates. researchgate.net These intermediates can then undergo further reactions, such as nucleophilic addition followed by electrophilic amination, to yield a variety of fused heterocyclic compounds. researchgate.net

One notable application is the synthesis of 1,2-benzisoxazole (B1199462), which is efficiently produced by the nucleophilic attack of HOSA on the carbonyl group of 2-hydroxybenzaldehyde, followed by cyclization. wikipedia.org Furthermore, HOSA is employed in one-pot syntheses of complex scaffolds like N-aryl[3,4-d]pyrazolopyrimidines, where an oxime derived from HOSA undergoes a key cyclization step to form the N–N bond of the pyrazole (B372694) ring. wikipedia.org HOSA is also used in the synthesis of other heterocycles such as diaziridines, oxaziridines, and pyrroles. ntu.ac.uk

Construction of Three-Membered Heterocycles

The strained three-membered ring systems of aziridines, oxaziridines, and diaziridines are valuable intermediates in organic synthesis. Hydroxylamine-O-sulfonic acid has proven to be an effective reagent in the formation of these important heterocyclic scaffolds.

Direct and Stereospecific Aziridination of Olefins

A significant advancement in the synthesis of N-H and N-alkyl aziridines involves a Rh(II)-catalyzed direct and stereospecific aziridination of unactivated olefins using hydroxylamine-O-sulfonic acid as an inexpensive and readily available aminating agent. This method is notable for its operational simplicity, proceeding efficiently at ambient temperature and demonstrating tolerance to oxygen and moisture. The reaction accommodates a wide range of functional groups within the olefin substrate, leading to good to excellent yields of the corresponding aziridines.

The proposed mechanism suggests the formation of a rhodium-nitrenoid intermediate through the coordination of the amino group of HOSA to the rhodium catalyst, followed by the loss of a sulfate anion. The reaction is stereospecific, meaning the stereochemistry of the starting olefin is retained in the aziridine (B145994) product.

Table 1: Rh(II)-Catalyzed N-H Aziridination of Various Olefins with Hydroxylamine-O-Sulfonic Acid

OlefinProductYield (%)
(E)-Stilbenetrans-2,3-Diphenylaziridine85
1-Octene2-Hexylaziridine78
Cyclohexene7-Azabicyclo[4.1.0]heptane92
Styrene2-Phenylaziridine88

Data compiled from studies on Rh(II)-catalyzed aziridination reactions.

Synthesis of Oxaziridines

Hydroxylamine-O-sulfonic acid provides a valuable route for the synthesis of oxaziridines, particularly for obtaining chlorine-free solutions of these heterocycles. The reaction of an aliphatic ketone with hydroxylamine-O-sulfonic acid in the presence of a base, such as sodium hydroxide (B78521), yields the corresponding oxaziridine (B8769555). For instance, the reaction of 2-butanone (B6335102) with HOSA in 2N NaOH at a controlled temperature of 6-8°C has been reported to produce 3-ethyl-3-methyloxaziridine (B14668017) in a high yield of 96%. nih.gov This method is advantageous as it avoids the use of chlorine-containing reagents, which can sometimes lead to chlorinated byproducts. wikipedia.org

Table 2: Synthesis of Oxaziridines using Hydroxylamine-O-Sulfonic Acid

KetoneBaseProductYield (%)
CyclohexanoneNaOH1-Oxa-2-azaspiro[2.5]octaneNot specified
2-ButanoneNaOH3-Ethyl-3-methyloxaziridine96

Data from studies on oxaziridine synthesis. nih.govwikipedia.org

Formation of Diaziridines from Ketone/Ammonia (B1221849) Mixtures or Carbonyl Compounds/Primary Amines

The synthesis of diaziridines can be effectively achieved through the reaction of hydroxylamine-O-sulfonic acid with a mixture of a carbonyl compound (ketone or aldehyde) and either ammonia or a primary amine. researchgate.net This three-component condensation is significantly influenced by the pH of the reaction medium. The addition of a weak inorganic base, such as sodium bicarbonate (NaHCO₃), has been shown to be crucial for obtaining high yields and diastereoselectivity, particularly in the synthesis of N-monosubstituted diaziridines. semanticscholar.org The base is believed to facilitate the cyclization of an aminal-type intermediate. semanticscholar.org This method allows for the introduction of up to three stereocenters in a single step. rsc.org

The pH-controlled diastereoselective synthesis of N-monosubstituted diaziridines has been demonstrated in a water-ethanol mixture at low temperatures (0–5 °C), with the optimal pH range being between 8 and 10. semanticscholar.org

Table 3: Diastereoselective Synthesis of N-Monosubstituted Diaziridines

Carbonyl CompoundAmineBaseProductYield (%)Diastereomeric Ratio
IsovaleraldehydeBenzylamineNaHCO₃1-Benzyl-3-isobutyldiaziridine85>95:5
Cyclohexanone(R)-α-MethylbenzylamineNaHCO₃(R)-1-(1-Phenylethyl)-1,2-diazaspiro[2.5]octane78>95:5
Acetophenonen-ButylamineNaHCO₃1-Butyl-3-methyl-3-phenyldiaziridine82>95:5

Data compiled from studies on diastereoselective diaziridine synthesis. semanticscholar.orgrsc.org

Synthesis of Five-Membered Heterocycles

Hydroxylamine-O-sulfonic acid also plays a role in the construction of five-membered heterocyclic rings, such as substituted pyrroles.

Preparation of Substituted Pyrroles from β-Keto Esters and β-Diketones

Hydroxylamine-O-sulfonic acid can be utilized in the synthesis of substituted pyrroles from β-keto esters and β-diketones. nih.gov This method relies on the ability of HOSA to aminate active methylene (B1212753) compounds. ntu.ac.uk The reaction proceeds by treating the β-dicarbonyl compound with hydroxylamine-O-sulfonic acid in an aqueous potassium carbonate solution. This one-step synthesis provides a straightforward route to symmetrically substituted pyrroles.

Table 4: Synthesis of Substituted Pyrroles using Hydroxylamine-O-Sulfonic Acid

β-Dicarbonyl CompoundProductYield (%)
Acetylacetone (2,4-Pentanedione)2,5-Dimethylpyrrole34
Ethyl AcetoacetateEthyl 5-methyl-1H-pyrrole-2-carboxylateNot specified
Dibenzoylmethane2,5-Diphenylpyrrole28

Data from studies on pyrrole (B145914) synthesis. ntu.ac.uk

Tandem Nucleophilic Addition-Electrophilic Amination for Imidazo[2,1-c]nih.govresearchgate.netntu.ac.ukoxadiazoles and Imidazo[2,1-c]nih.govresearchgate.netntu.ac.ukthiadiazole-3-thione

While heterocyclic hydroxylamine-O-sulfonates are known to participate in tandem reactions such as nucleophilic addition-electrophilic amination, specific and detailed methodologies for the synthesis of Imidazo[2,1-c] nih.govresearchgate.netntu.ac.ukoxadiazoles and Imidazo[2,1-c] nih.govresearchgate.netntu.ac.ukthiadiazole-3-thione using potassium hydroxylamine-O-sulphonate through this pathway are not extensively documented in the reviewed scientific literature. The synthesis of these particular fused heterocyclic systems typically proceeds through alternative routes. Therefore, this specific application of this compound remains an area for potential future investigation.

Formation of Isothiazoles and Benzisoxazoles

Hydroxylamine-O-sulfonic acid is a key reagent in the synthesis of certain nitrogen- and sulfur-containing heterocycles.

Isothiazoles: The synthesis of isothiazoles can be achieved through the reaction of enamino thiones with hydroxylamine-O-sulfonic acid. researchgate.net Another approach involves the condensation of 2-dialkylaminomethyldithiomalonates with HOSA to yield isothiazole (B42339) derivatives. researchgate.net These methods provide routes to substituted isothiazoles, which are compounds of interest for their potential biological activities. nih.gov

Benzisoxazoles: 1,2-Benzisoxazole can be synthesized efficiently through the nucleophilic attack of hydroxylamine-O-sulfonic acid on the carbonyl group of 2-hydroxybenzaldehyde, which is followed by cyclization. wikipedia.org This heterocyclic structure is a component of various pharmaceuticals. wikipedia.org

Formation of Six-Membered and Fused Heterocycles

The application of hydroxylamine-O-sulfonic acid extends to the synthesis of more complex, fused heterocyclic systems, including isoquinolines and benzodiazepines.

A one-pot, three-component reaction provides an efficient route to multisubstituted isoquinolines. This method involves the condensation of an aryl ketone with hydroxylamine, followed by a rhodium(III)-catalyzed C-H bond activation of the resulting oxime and subsequent cyclization with an internal alkyne. organic-chemistry.org While this specific example uses hydroxylamine, the underlying principle of forming an oxime intermediate is a common reactivity pattern for HOSA, which reacts with ketones to form oxime-O-sulfonic acids. wikipedia.org These intermediates are pivotal in various rearrangements and cyclizations.

Hydroxylamine-O-sulfonic acid has been documented as a reagent for synthesizing a variety of fused heterocyclic systems. ntu.ac.uk

Benzodiazepines: The synthesis of the 1,4- and 1,5-benzodiazepine core structures often involves the condensation of o-phenylenediamine (B120857) with various carbonyl compounds. nih.gov While direct use of HOSA in the primary cyclization is not the most common method, its role in generating precursors or facilitating related nitrogen-incorporation reactions is noted in broader heterocyclic synthesis. ntu.ac.uk

Isothiazolo- and Pyrazolopyridines: The versatility of HOSA is demonstrated in its use for preparing fused heterocyclic systems like isothiazolopyridines and pyrazolopyridines. ntu.ac.uknih.gov

Imidazolinones: The synthesis of imidazolinones can be achieved through various routes, often involving the cyclization of intermediates derived from α-amino acids or related compounds. researchgate.nettaylorfrancis.comrit.edu HOSA's utility in amination reactions provides a potential pathway to the necessary precursors for these heterocyclic structures. ntu.ac.uk

Multi-component Reactions Catalyzed by Hydroxylamine-O-Sulfonic Acid (e.g., 1,8-Dioxo-octahydroxanthenes)

Hydroxylamine-O-sulfonic acid (HOSA) has been identified as an efficient, dual-role catalyst for specific multi-component reactions. orgchemres.orgsid.ir A notable example is the synthesis of 1,8-dioxo-octahydroxanthenes. orgchemres.org This reaction proceeds through the one-pot condensation of two equivalents of dimedone with an aromatic aldehyde. sid.irgrowingscience.com

The synthesis is typically carried out under solvent-free conditions at elevated temperatures (e.g., 90 °C), highlighting its alignment with green chemistry principles. orgchemres.orgsid.ir HOSA's catalytic activity in this context was a novel finding, demonstrating its utility beyond being just a reagent for amination. orgchemres.org The reaction is efficient, with good to excellent yields for a variety of aromatic aldehydes.

Table 1: HOSA-Catalyzed Synthesis of 1,8-Dioxo-octahydroxanthenes

Entry Aldehyde Product Yield (%)
1 Benzaldehyde 3,4,6,7-Tetrahydro-3,3,6,6-tetramethyl-9-phenyl-2H-xanthene-1,8(5H)-dione 95
2 4-Methylbenzaldehyde 3,4,6,7-Tetrahydro-3,3,6,6-tetramethyl-9-(p-tolyl)-2H-xanthene-1,8(5H)-dione 93
3 4-Methoxybenzaldehyde 3,4,6,7-Tetrahydro-9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-2H-xanthene-1,8(5H)-dione 94
4 4-Chlorobenzaldehyde 9-(4-Chlorophenyl)-3,4,6,7-tetrahydro-3,3,6,6-tetramethyl-2H-xanthene-1,8(5H)-dione 98
5 4-Nitrobenzaldehyde 3,4,6,7-Tetrahydro-3,3,6,6-tetramethyl-9-(4-nitrophenyl)-2H-xanthene-1,8(5H)-dione 96

Data synthesized from research findings on HOSA-catalyzed reactions. sid.ir

O-Derivatization and Related Reagent Design

Hydroxylamine-O-sulfonic acid and its derivatives serve as foundational materials for the synthesis of O-substituted hydroxylamines, which are important intermediates and reagents in their own right.

One method for preparing O-substituted hydroxylamines involves the direct reaction of hydroxylamine-O-sulfonic acid with alcohols. researchgate.netgoogle.com However, a more common and controlled approach involves the protection of the nitrogen atom, followed by O-functionalization and subsequent deprotection.

A key example is the synthesis of N-Boc-O-tosylhydroxylamine, a stable and efficient nitrogen source used in various organic transformations like N-amination and the synthesis of secondary amides. rsc.orgthieme-connect.comchemimpex.com The preparation of this reagent can be performed in a two-step, chromatography-free process:

N-protection: Hydroxylamine is reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like sodium bicarbonate to form N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate). researchgate.netthieme-connect.com

O-sulfonylation: The resulting N-protected hydroxylamine is then reacted with tosyl chloride in the presence of a base such as N-methylmorpholine (NMM) to yield N-Boc-O-tosylhydroxylamine. thieme-connect.com

This reagent and similar O-substituted hydroxylamines are valuable in medicinal chemistry and the synthesis of complex molecules due to their ability to facilitate the formation of amine derivatives under mild conditions. chemimpex.com

Functionalization of Alcohols and Related Substrates

Hydroxylamine-O-sulfonic acid (HOSA) serves as a versatile reagent for the functionalization of certain classes of alcohols, particularly benzylic and allylic alcohols. Research has demonstrated its efficacy in mediating complex transformations, including site-selective carbon-carbon bond cleavage to introduce valuable nitrogen-containing functional groups.

One notable application involves a one-pot, metal-free process for the conversion of benzylic and allylic alcohols into anilines, nitriles, and N-heterocycles. rsc.org This transformation is achieved by reacting the alcohol substrate with hydroxylamine-O-sulfonic acid in the presence of triethylamine (B128534) (Et₃N). rsc.org The reaction proceeds via a site-selective cleavage of the C(sp²)–C(sp³) bond. rsc.org

The general conditions for this transformation typically involve treating the alcohol (0.5 mmol) with HOSA (2.2 equivalents) and Et₃N (2.2 equivalents) in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) under an argon atmosphere. rsc.org Studies have shown that this method is applicable to a range of substituted benzyl (B1604629) alcohols, affording anilino-nitrile products in varying yields. rsc.org

Table 1: Functionalization of Substituted Benzyl Alcohols with HOSA

EntryBenzyl Alcohol SubstrateProductYield (%)
14-Methoxybenzyl alcohol2-amino-5-methoxybenzonitrile85
24-(Trifluoromethyl)benzyl alcohol2-amino-5-(trifluoromethyl)benzonitrile70
34-Chlorobenzyl alcohol2-amino-5-chlorobenzonitrile75
44-Bromobenzyl alcohol2-amino-5-bromobenzonitrile72
54-Nitrobenzyl alcohol2-amino-5-nitrobenzonitrile60
6Benzyl alcohol2-aminobenzonitrile82

Reaction conditions: benzyl alcohol (0.5 mmol), H₂NOSO₃H (2.2 equiv.), Et₃N (2.2 equiv.) in hexafluoroisopropanol (HFIP) under argon. Data sourced from research findings. rsc.org

The methodology has been successfully extended to cyclic benzylic alcohols, resulting in bis-functionalized products through C-C bond cleavage. This approach increases molecular complexity in a single, step-economical operation. rsc.org

Table 2: Bis-functionalization of Cyclic Benzyl Alcohols via C–C Cleavage

EntryCyclic Benzyl Alcohol SubstrateProductYield (%)
11-Indanol2-(3-aminopropyl)benzonitrile78
21,2,3,4-Tetrahydro-1-naphthol2-(4-aminobutyl)benzonitrile80

Reaction conditions: benzyl alcohol (0.5 mmol), H₂NOSO₃H (2.2 equiv.), Et₃N (2.2 equiv.) in hexafluoroisopropanol (HFIP) under argon. Data sourced from research findings. rsc.org

Furthermore, the functionalization has been applied to allylic alcohols. The reaction of cyclic allylic alcohols can yield industrially important chemicals, while acyclic variants also produce valuable nitrile compounds. rsc.org

Table 3: Functionalization of Allylic Alcohols with HOSA

EntryAllylic Alcohol SubstrateProductYield (%)
12-Cyclohexen-1-olAdiponitrile65
21-Phenyl-2-propen-1-ol2-Phenylacetonitrile55

Data sourced from research findings. rsc.org

The proposed mechanism for these transformations begins with the alcohol being converted to a hydroxylamine-O-sulfonate trimethylamine (B31210) salt via a stabilized carbocation. rsc.org This intermediate undergoes rearrangement to form an iminium species, which then reacts with a second equivalent of HOSA. rsc.org A series of eliminations follows, ultimately yielding the final anilino-nitrile product. rsc.org It is important to note that while HOSA is effective in this specific C-C cleavage and amination/nitrilation of benzylic alcohols, related studies on C-C amination via an aza-Hock rearrangement found that the use of commercially available hydroxylamine-O-sulfonic acid resulted in low yields compared to other arylsulfonyl hydroxylamines. nih.gov

Mechanistic Elucidation of Hydroxylamine O Sulfonic Acid Transformations

Identification and Characterization of Reactive Intermediates

The transformations involving hydroxylamine-O-sulfonic acid are often mediated by short-lived, highly reactive intermediates. The specific intermediate generated depends heavily on the reaction conditions, including the presence of catalysts, bases, or other reagents.

In rhodium(II)-catalyzed aziridination of olefins, a key proposed intermediate is a Rh-nitrenoid . This species is believed to form through the coordination of the amino group of HOSA to the rhodium catalyst, followed by the elimination of a sulfate (B86663) anion. nih.gov The rapid dissociation of the sulfate group from the N–O bond facilitates the formation of this reactive nitrenoid species. nih.gov

Under basic conditions, HOSA can be deprotonated to form the hydroxylamine-O-sulfonic acid anion (Int I) . This anion can then interact with solvents like hexafluoroisopropanol (HFIP) to form a cluster stabilized by hydrogen bonds (Int II). Subsequent cleavage of the N–O bond, assisted by this hydrogen bonding, is thought to generate a highly electrophilic intermediate (Int III) that reacts with alkenes. chemrxiv.org

In other contexts, particularly in redox systems involving metal salts like Fe(II), HOSA can generate a protonated amino radical (H₂N-•OSO₃H) . This radical species is capable of attacking aromatic substrates in homolytic amination reactions. ntu.ac.uk

Transformations such as aziridination can also proceed through oxaziridine (B8769555) intermediates . ntu.ac.uk In the synthesis of isoquinolines, HOSA is involved in the formation of a rhodacycle intermediate after C-H activation, which is crucial for the subsequent annulation reaction. dntb.gov.ua

Dual Mechanistic Role: Nucleophilic and Electrophilic Attack by Hydroxylamine-O-Sulfonic Acid

A defining characteristic of hydroxylamine-O-sulfonic acid is its ability to function as either a nucleophile or an electrophile, a duality dictated by the reaction's pH. researchgate.netntu.ac.ukalchetron.comwikipedia.org

Nucleophilic Behavior: Under basic conditions, the nitrogen atom of HOSA retains its lone pair of electrons, making it nucleophilic. alchetron.com In this role, it readily attacks electrophilic centers. For example, it reacts with aldehydes and ketones at or below room temperature to form oxime-O-sulfonic acids. alchetron.comwikipedia.org This nucleophilic attack is the first step in various syntheses, including the formation of 1,2-benzisoxazole (B1199462) from 2-hydroxybenzaldehyde, where the initial attack on the carbonyl group is followed by cyclization. wikipedia.org

Electrophilic Behavior: In neutral or acidic media, the nitrogen atom becomes electron-deficient, rendering HOSA an electrophilic aminating agent. ntu.ac.ukalchetron.com This is evident in its reactions with tertiary amines to yield trisubstituted hydrazinium (B103819) salts, and with pyridine (B92270) to form the 1-aminopyridinium salt. alchetron.comwikipedia.org Many nitrogen heterocycles, including pyridine, quinoline, and tetrazole, can be N-aminated by HOSA, illustrating its role as an electrophile. ntu.ac.ukwikipedia.org

This pH-dependent dual reactivity makes HOSA a highly versatile reagent, capable of participating in a broad spectrum of synthetic transformations. researchgate.netresearchgate.net

Examination of Intramolecular Cyclization Mechanisms (e.g., Ring Opening and Recyclization)

Hydroxylamine-O-sulfonic acid is an effective reagent for facilitating intramolecular cyclization reactions, often serving to introduce a nitrogen atom that participates in ring formation. These reactions are key to synthesizing a variety of nitrogen-containing heterocycles.

A notable example is the one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines. In this process, an oxime is formed from a suitable precursor using HOSA. The crucial step is the subsequent intramolecular cyclization of this oxime intermediate, which forms the N–N bond of the pyrazole (B372694) ring system. nih.gov The use of biphasic aqueous conditions has been shown to promote a clean ring closure, likely because the aqueous environment helps to stabilize the highly charged sulfonate leaving group, thereby facilitating the cyclization. nih.gov

Another efficient cyclization is the synthesis of 1,2-benzisoxazole. This reaction involves the nucleophilic attack of HOSA on the carbonyl group of 2-hydroxybenzaldehyde, which is then followed by an intramolecular cyclization to form the heterocyclic product. wikipedia.org Similarly, alicyclic ketones can be converted into lactams when refluxed with HOSA under acidic conditions, a transformation that proceeds via a Beckmann rearrangement of an oxime intermediate. alchetron.comwikipedia.org

While the primary focus is on ring formation, the potential for ring-opening and recyclization exists, particularly in complex systems like the pyrimidine (B1678525) ring, which can undergo rearrangement as an alternative pathway to simple amination. ntu.ac.uk

Theoretical Studies of Transition States and Energetics (e.g., Density Functional Theory using B3LYP/6-31+G method)*

To gain deeper insight into the reaction mechanisms of hydroxylamine-O-sulfonic acid derivatives, theoretical studies employing quantum chemical calculations have been utilized. Density Functional Theory (DFT) is a powerful tool for investigating the geometries, stabilities, and electronic properties of reactants, intermediates, and transition states.

Specifically, the B3LYP functional combined with the 6-31+G* basis set has been used to study the transition states in N-amination and S-amination reactions involving heterocyclic hydroxylamine-O-sulfonates. researchgate.net These calculations have provided support for the favored reaction pathways, showing consistency with experimentally observed outcomes. researchgate.net For instance, theoretical modeling has been used to map natural charges and HOMO (Highest Occupied Molecular Orbital) absolute values on isodensity surfaces, helping to explain the reactivity and relative stability of different tautomeric forms (e.g., hydroxylamine (B1172632) vs. oxime derivatives) in solution. researchgate.net

DFT calculations at various levels of theory, including B3LYP with basis sets like 6-31+G(d,p), are also employed more broadly to study the structure and energetics of molecules and their interactions, such as the hydrogen bonding in dimers or the stability of charged clusters. researchgate.netnih.gov These computational approaches are essential for elucidating complex reaction coordinates and understanding the factors that control selectivity and reactivity in HOSA transformations.

Pathways of Selectivity: Regioselectivity and Stereospecificity in Reactions

Reactions involving hydroxylamine-O-sulfonic acid often proceed with high levels of selectivity, a feature that is critical for its utility in modern organic synthesis. researchgate.net

Regioselectivity: The site at which HOSA reacts is often precisely controlled. In the N-amination of 1H-benzotriazole, the reaction yields a mixture of 1-aminobenzotriazole (B112013) and 2-aminobenzotriazole (B159556), with the former being the major product. alchetron.comwikipedia.org This demonstrates a clear regiochemical preference. Similarly, in a palladium-catalyzed aminosulfonylation of aryl iodides, HOSA is used as the nitrogen source, and the reaction exhibits excellent regioselectivity. researchgate.net The C–H/N–O annulation for isoquinoline (B145761) synthesis is another example of a highly regioselective transformation. dntb.gov.ua

Stereospecificity: HOSA-mediated reactions can also preserve or create specific stereochemical arrangements. The rhodium(II)-catalyzed aziridination of unactivated olefins is a notable example, demonstrating high stereospecificity. nih.gov This means that the stereochemistry of the starting olefin is directly translated to the stereochemistry of the resulting aziridine (B145994) product. nih.gov This level of control is crucial for the synthesis of complex molecules where specific stereoisomers are required. nih.govresearchgate.net The formation of diaziridines from aldehydes and ketones in the presence of primary amines also proceeds with high diastereoselectivity. wikipedia.org

This consistent control over both regioselectivity and stereospecificity makes HOSA a powerful tool for constructing complex molecular architectures with precision. researchgate.net

Proposed Mechanisms for Specific Transformations (e.g., Aziridination via Oxaziridine Intermediates, Isoquinoline Synthesis as C–H/N–O Annulation)

Aziridination via Rhodium-Nitrenoid Intermediates A prominent application of hydroxylamine-O-sulfonic acid is the direct aziridination of olefins. In a rhodium(II)-catalyzed process, HOSA serves as an efficient aminating agent. The proposed mechanism involves the initial coordination of the HOSA amino group to the rhodium catalyst. nih.gov This is followed by the cleavage of the N–O bond and the loss of a sulfate anion, which generates a reactive rhodium-nitrenoid intermediate. This nitrenoid then reacts with the olefin in a stereospecific manner to yield the corresponding N-H or N-alkyl aziridine. nih.gov The use of HOSA is advantageous due to the rapid dissociation of the sulfate leaving group compared to other precursors. nih.gov

Isoquinoline Synthesis via C–H/N–O Annulation Hydroxylamine-O-sulfonic acid plays a multifaceted role in a rhodium(III)-catalyzed synthesis of isoquinolines from aromatic ketones and alkynes. dntb.gov.ua This transformation proceeds via a C–H/N–O annulation pathway. The proposed mechanism begins with the in-situ formation of an oxime from the ketone and HOSA. The oxime's nitrogen atom then acts as a directing group, guiding the Rh(III) catalyst to activate a specific ortho C–H bond of the aromatic ring, forming a five-membered rhodacycle intermediate. This intermediate then undergoes migratory insertion with the alkyne, followed by reductive elimination, which constructs the isoquinoline ring system. dntb.gov.ua

Redox Behavior and Role as an Internal Oxidant

Beyond its roles as a nucleophile and electrophile, hydroxylamine-O-sulfonic acid exhibits significant redox activity.

In certain reactions, HOSA can be part of a redox system to generate radical intermediates. For instance, in the presence of a Fe(II) salt, HOSA can generate a protonated amino radical. This species is capable of homolytic amination of aromatic substrates, showcasing the reagent's involvement in redox-mediated processes. ntu.ac.uk

Kinetic and Thermodynamic Investigations of Hydroxylamine O Sulfonic Acid Reactions

Reaction Kinetics and Rate Constant Determination (e.g., First-Order Reactions, Second-Order Rate Constants)

The rates of reactions involving hydroxylamine-O-sulfonic acid are quantified by determining the reaction order and the corresponding rate constants. These parameters are highly dependent on the specific reaction, the nucleophile or substrate, and the reaction conditions.

The alkaline hydrolysis of HOSA, for instance, has been studied in detail. The kinetics of this degradation process are crucial for understanding the stability of HOSA in basic aqueous solutions. acs.orgacs.org

In redox reactions, the kinetics can also follow second-order rate laws. For example, the oxidation of hydroxylamine (B1172632) hydrochloride by Thallium(III) in an acidic medium exhibits a total second-order kinetic behavior, being first-order with respect to each reactant. ias.ac.in Similarly, the kinetics of the oxidation of hydroxylamine by iron(III) have been investigated, revealing complex rate expressions that depend on the relative concentrations of the reactants and the pH of the solution. rsc.org

Another kinetically studied reaction is the reduction of monochloramine by hydroxylamine. The rate law for this reaction was determined to be: −d[NH₂Cl]/dt = k₊[NH₃OH⁺][NH₂Cl] + k₀[NH₂OH][NH₂Cl]

At 25°C and an ionic strength of 1.2 M, the second-order rate constants were found to be k₊ = (1.03 ± 0.06) × 10³ L·mol⁻¹·s⁻¹ for the protonated species and k₀ = 91 ± 15 L·mol⁻¹·s⁻¹ for the neutral hydroxylamine. researchgate.net

Selected Second-Order Rate Constants for Reactions Involving Hydroxylamine Species
ReactionReactantsRate Constant (k)ConditionsReference
Reduction of MonochloramineNH₃OH⁺ + NH₂Cl(1.03 ± 0.06) × 10³ L·mol⁻¹·s⁻¹25°C, Ionic Strength 1.2 M researchgate.net
Reduction of MonochloramineNH₂OH + NH₂Cl91 ± 15 L·mol⁻¹·s⁻¹25°C, Ionic Strength 1.2 M researchgate.net

Kinetic Modeling of Formation and Degradation Processes

Kinetic modeling is employed to simulate the behavior of complex reaction systems over time, including the formation and degradation of HOSA. Adiabatic calorimetric studies of the thermal decomposition of HOSA have allowed for the development of kinetic models to describe its behavior under thermal stress. tamu.edu

The thermal decomposition of HOSA solutions exhibits multiple exothermic events. The second, more significant exotherm has been modeled using a power-law kinetic expression. tamu.edu A detailed kinetic model for the thermal decomposition of the related compound hydroxylamine has also been developed, involving 13 species and 11 key reactions. This model identifies hydrogen abstraction as a dominant initial step in the decomposition pathway. nih.gov Such models are critical for assessing the thermal stability and defining safe handling and storage conditions for these energetic materials. tamu.edunih.gov

The formation of HOSA is typically achieved by the sulfonation of hydroxylamine sulfate (B86663) with oleum (B3057394) or chlorosulfonic acid. wikipedia.orggoogle.com While detailed kinetic models of this synthesis are not extensively published, process parameters such as temperature (90 to 130°C) and reaction time (2 to 24 hours) are controlled to ensure efficient conversion and high purity of the final product. google.com

Temperature Dependence of Reaction Rates (Arrhenius Law Analysis)

The rates of chemical reactions are highly sensitive to temperature, a relationship quantified by the Arrhenius equation. This analysis allows for the determination of key kinetic parameters, such as activation energy.

For the thermal decomposition of hydroxylamine-O-sulfonic acid, adiabatic calorimetry has been used to study its thermal behavior. The data from these experiments can be used to construct an Arrhenius plot, which graphs the natural logarithm of the rate constant (ln(k)) against the inverse of the temperature (1/T). The slope of this plot is proportional to the activation energy. tamu.edu Studies on the thermal decomposition of aqueous hydroxylamine solutions, a related process, show onset temperatures ranging from 143-198°C, depending on the heating rate, indicating a strong temperature dependence. nih.gov

The Arrhenius plot for the second exothermic event in the thermal decomposition of HOSA confirms this temperature dependency and is essential for calculating the activation energy of the degradation process. tamu.edu

Influence of Solvent Systems on Reaction Kinetics (e.g., Aqueous, Methanol-Water Mixtures)

The choice of solvent can significantly impact the kinetics of a reaction by influencing the stability of reactants, transition states, and products through solvation. allresearchjournal.com Hydroxylamine-O-sulfonic acid is utilized in a variety of solvent systems, and its reactivity is accordingly affected. researchgate.net

Many reactions involving HOSA are performed in aqueous solutions, often under basic conditions using potassium or sodium hydroxide (B78521). ntu.ac.uksci-hub.se In these protic, polar environments, HOSA and other ionic species are well-solvated.

Organic solvents are also widely used. The amination of triphenylphosphine (B44618) is conducted in methanol. ntu.ac.uk Other syntheses employ solvents like diglyme (B29089) or tetrahydrofuran (B95107) (THF). orgsyn.org The use of polar aprotic solvents, such as dimethylformamide (DMF), is also reported. ntu.ac.uk The rate of bimolecular nucleophilic substitution reactions can be significantly higher in polar aprotic solvents compared to protic solvents, as the nucleophile is less solvated and therefore more reactive. allresearchjournal.com This principle applies to the diverse reactions of HOSA, where the solvent is chosen to optimize the rate and yield of the desired transformation.

Deuterium (B1214612) Isotope Effects in Mechanistic Studies

Kinetic isotope effects (KIEs), particularly the deuterium isotope effect, are powerful tools for elucidating reaction mechanisms. columbia.edu This effect arises from the difference in zero-point energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break. gla.ac.uk By comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated analog (kH/kD), one can determine if the cleavage of that specific bond is part of the rate-determining step. columbia.edu

A primary KIE (kH/kD > 1) is typically observed when the labeled hydrogen is transferred in the rate-limiting step. columbia.edumdpi.com The magnitude of the KIE can provide further details; for example, it can help distinguish between a concerted reaction and a stepwise mechanism involving proton transfer. nih.gov

While the use of deuterium isotope effects is a well-established mechanistic probe in many areas of chemistry, specific studies detailing the KIE for reactions of hydroxylamine-O-sulfonic acid are not prevalent in the reviewed literature. However, the principles are directly applicable. For amination reactions involving HOSA, deuterating the substrate at the site of C-H bond cleavage would be expected to produce a significant primary kinetic isotope effect if this cleavage is rate-determining. A solvent isotope effect, observed by running the reaction in D₂O instead of H₂O, can reveal the role of proton transfer to or from the solvent in the mechanism. mdpi.comnih.gov

Factors Affecting Reaction Yields and Efficiency (e.g., Stoichiometric Ratios, pH Conditions)

The yield and efficiency of reactions with hydroxylamine-O-sulfonic acid are critically dependent on several factors, most notably pH and the stoichiometry of the reactants.

pH Conditions: The reactivity of HOSA and its target substrates is often highly pH-dependent. Many amination reactions are carried out under basic conditions, using reagents like potassium hydroxide (KOH), sodium hydroxide (NaOH), or triethylamine (B128534) (Et₃N). ntu.ac.uksci-hub.sersc.org The base deprotonates the nucleophile, increasing its reactivity. For example, the reaction of HOSA with primary and secondary amines to form hydrazines is performed in a basic aqueous solution. sci-hub.se The pH can also influence the stability of HOSA itself, as it undergoes hydrolysis in alkaline solutions. acs.orgacs.org A pH-rate profile for the reaction of hydroxylamine shows a clear dependence, with the reaction rate changing as the pH influences the protonation state of the nucleophile. researchgate.net

Stoichiometric Ratios: The molar ratio of HOSA to the substrate is crucial for maximizing the yield of the desired product and minimizing side reactions. In the site-selective amination of benzylic alcohols, for instance, 2.2 equivalents of HOSA are used relative to the alcohol substrate to drive the reaction to completion. rsc.org In the synthesis of hexahydroazocinone from cycloheptanone, a 1.5-fold molar excess of HOSA is employed. orgsyn.org The stoichiometry can even dictate the reaction products. In the oxidation of hydroxylamine by iron(III), an excess of iron(III) leads to a 2:1 stoichiometry and nitrous oxide as the product, whereas an excess of hydroxylamine results in a 1:1 stoichiometry with dinitrogen as the main product. rsc.org Careful control of stoichiometry is therefore essential for achieving high reaction efficiency.

Activation Energies and Thermodynamic Parameters of Reactions

Thermodynamic parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide quantitative measures of the energy barriers and transition state organization of a reaction. These values are typically derived from studying the temperature dependence of reaction rates using the Arrhenius and Eyring equations. kg.ac.rs

Adiabatic calorimetric studies on the thermal decomposition of hydroxylamine-O-sulfonic acid have enabled the direct determination of some of these parameters. For the second major exothermic decomposition event of HOSA, the activation energy has been calculated to be approximately 31 kcal/mol (approximately 130 kJ/mol). tamu.edu This relatively high activation energy indicates that significant thermal input is required to initiate this degradation pathway.

For the reaction between hydroxylamine and monochloramine, the activation parameters have been determined for the two parallel pathways. researchgate.net

For the reaction involving the protonated hydroxylammonium ion (NH₃OH⁺), ΔH‡ = 36 ± 3 kJ·mol⁻¹ and ΔS‡ = -66 ± 9 J·K⁻¹·mol⁻¹.

For the reaction with the neutral hydroxylamine (NH₂OH), ΔH‡ = 12 ± 2 kJ·mol⁻¹ and ΔS‡ = -168 ± 6 J·K⁻¹·mol⁻¹.

The significantly different activation parameters confirm that the two pathways proceed through distinct transition states. researchgate.net The negative entropy of activation in both cases suggests a more ordered transition state compared to the reactants, which is common for bimolecular reactions.

Activation and Thermodynamic Parameters for Selected Reactions
ReactionParameterValueReference
Thermal Decomposition of HOSAActivation Energy (Ea)~31 kcal/mol (~130 kJ/mol) tamu.edu
Reduction of Monochloramine by NH₃OH⁺Activation Enthalpy (ΔH‡)36 ± 3 kJ·mol⁻¹ researchgate.net
Activation Entropy (ΔS‡)-66 ± 9 J·K⁻¹·mol⁻¹
Reduction of Monochloramine by NH₂OHActivation Enthalpy (ΔH‡)12 ± 2 kJ·mol⁻¹ researchgate.net
Activation Entropy (ΔS‡)-168 ± 6 J·K⁻¹·mol⁻¹

Advanced Research Applications and Methodological Innovations with Hydroxylamine O Sulfonic Acid

Catalytic Applications of Hydroxylamine-O-Sulfonic Acid

The unique electronic properties of Hydroxylamine-O-sulfonic acid allow it to function in various catalytic capacities. Its nitrogen center can act as both a nucleophile and an electrophile, making it a highly versatile reagent in organic synthesis. ntu.ac.uk

As a Task-Specific Catalyst in Organic Synthesis

Hydroxylamine-O-sulfonic acid has been identified as an efficient dual-role catalyst for certain organic reactions. For instance, it has been successfully employed in the synthesis of 1,8-dioxo-octahydroxanthenes. sid.irorgchemres.org In this capacity, HOSA demonstrates catalytic activity under mild, solvent-free conditions, showcasing its potential as a green and task-specific catalyst. sid.irorgchemres.org Its dual ability to participate in reactions as both a nucleophile and an electrophile, depending on the substrate and conditions, makes it a valuable tool for designing efficient synthetic routes. sid.ir

Role in Metal-Catalyzed Transformations (e.g., Rhodium-catalyzed C–H/N–O Annulation, Iron-catalyzed Aminofunctionalization)

HOSA plays a crucial role as a reagent in various metal-catalyzed transformations, often serving as a source of nitrogen or as an internal oxidant.

Rhodium-Catalyzed C–H/N–O Annulation: A notable application of HOSA is in the rhodium(III)-catalyzed synthesis of isoquinolines from aromatic ketones and alkynes. researchgate.netscilit.com In this one-pot reaction, HOSA functions innovatively as a redox-neutral directing group that is formed in situ. It simultaneously acts as an acid additive and an internal oxidant, eliminating the need for common additives like silver salts or other external oxidants. This C–H/N–O annulation strategy provides excellent yields and represents a significant advancement in the efficient construction of complex heterocyclic scaffolds. researchgate.net

Iron-Catalyzed Aminofunctionalization: In iron-catalyzed aminofunctionalization of olefins, hydroxylamine-derived reagents, including HOSA salts, serve as both the "amino" source and the "oxidant". nih.govacs.orgessex.ac.uk Mechanistic studies involving spectroscopy and quantum chemical calculations have revealed that the reaction of an Fe(II) catalyst with a hydroxylamine-derived N–O reagent generates highly reactive iron–nitrogen intermediates. nih.govacs.org These intermediates, such as a high-spin Fe(III) center strongly coupled to an iminyl radical, are responsible for the subsequent N-transfer to the olefin, leading to the formation of valuable aminoether products. nih.govacs.org This demonstrates the potential of using iron-coordinated nitrogen-centered radicals, generated from HOSA derivatives, as powerful reactive species in catalysis. essex.ac.uk

Table 1: HOSA in Metal-Catalyzed Transformations
Catalytic SystemRole of HOSATransformationProductRef.
Rh(III) CatalystIn situ directing group, internal oxidant, acid additiveC–H/N–O Annulation of aryl ketones and alkynesIsoquinolines researchgate.net
Fe(II) Catalyst"Amino" source and "Oxidant"Aminofunctionalization of olefinsAminoethers nih.gov

Generation of Reactive Species In Situ (e.g., Diimide, Protonated Amino Radicals)

A key feature of HOSA's utility is its ability to serve as a precursor for generating highly reactive species in situ, which can then participate in subsequent chemical transformations.

Diimide (HN=NH): Under basic conditions, HOSA can decompose to produce diimide, a useful reagent for the reduction of multiple bonds. sci-hub.se This in situ generation avoids the challenges associated with handling gaseous and unstable diimide directly. The diimide formed can selectively reduce carbon-carbon double and triple bonds. sci-hub.seorganic-chemistry.org

Protonated Amino Radicals (H₃N⁺•): In the presence of a redox system, such as with iron(II) salts, HOSA can generate protonated amino radicals. ntu.ac.uk This species is involved in homolytic amination procedures, allowing for the direct introduction of an amino group onto aromatic substrates. This method provides a pathway for aromatic amination under relatively mild conditions. ntu.ac.uknih.gov

Applications in Materials Science (e.g., Reducing Agent for Gold Nanoparticle Synthesis)

Hydroxylamine-O-sulfonic acid has found applications in materials science, particularly as a reducing agent in the synthesis of metallic nanoparticles. It has been successfully used for the first time as a reducing agent for tetrachloroauric acid (HAuCl₄) at room temperature to produce nearly monodisperse gold nanoparticles (AuNPs). ucc.ieucc.ieresearchgate.net

This method allows for the direct, seedless synthesis of AuNPs with diameters ranging from 60 to 150 nm. ucc.ieucc.ieresearchgate.net By adjusting the concentration of the gold precursor, the size of the resulting nanoparticles can be controlled. ucc.ie The use of HOSA as a weak reducing agent at room temperature offers a simple and fast protocol for producing larger AuNPs, which are often difficult to obtain with uniform size and shape using traditional methods like the Turkevich and Frens techniques. ucc.ieucc.ietechconnect.org

Table 2: Synthesis of Gold Nanoparticles using HOSA
HAuCl₄ Concentration (mmol L⁻¹)Resulting AuNP Size (nm)Ref.
0.161 ± 6.5 ucc.ie
0.2~91 ± 9 ucc.ie
0.5~148 ± 22 ucc.ie

Enabling Reagent for the Synthesis of Complex Organic Molecules

Hydroxylamine-O-sulfonic acid is a cornerstone reagent for the introduction of amine groups (–NH₂) in the synthesis of complex organic molecules. wikipedia.orgontosight.ai Its versatility allows for the amination of a wide variety of substrates, including aliphatic and aromatic compounds, as well as various heteroatoms. wikipedia.orgntu.ac.uk

Key synthetic transformations enabled by HOSA include:

Conversion of Aldehydes to Nitriles: HOSA reacts with aldehydes to form oxime-O-sulfonic acids, which upon heating eliminate sulfuric acid to yield nitriles in high yields. wikipedia.orgresearchgate.net

Beckmann Rearrangement: Aryl alkyl ketones react with HOSA in a Beckmann rearrangement to form amides. wikipedia.org

Synthesis of Heterocycles: It is used in the synthesis of a variety of nitrogen-containing heterocycles, such as diaziridines, aziridines, and 1,2-benzisoxazoles. wikipedia.org

Amination of Carboxylic Acids: HOSA can be used in an elegant one-step synthesis of α-amino acids from the corresponding carboxylic acids after lithiation. ntu.ac.uk

These reactions highlight HOSA's role as a powerful and versatile reagent for constructing the nitrogen-containing frameworks that are ubiquitous in pharmaceuticals, agrochemicals, and other functional organic molecules. ontosight.airesearchgate.net

Continuous Flow Chemistry Protocols Utilizing Hydroxylamine-O-Sulfonic Acid

The application of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly when dealing with reactive or hazardous reagents. While specific protocols detailing the use of Hydroxylamine-O-sulfonic acid itself in flow are emerging, the related and often hazardous reagent hydroxylamine (B1172632) is frequently used in such systems. organic-chemistry.orgvapourtec.com

Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for managing exothermic reactions or unstable intermediates. vapourtec.com For instance, the synthesis of hydroxamic acids from esters using aqueous hydroxylamine has been efficiently performed in continuous flow, achieving high conversion and purity while ensuring safer handling of the reagent. organic-chemistry.org The principles and setups used in these protocols, such as gas-liquid segmented flow systems for reactions involving gases like oxygen, could be adapted for reactions involving HOSA, especially for processes that generate gaseous byproducts or require careful temperature control. researchgate.netnih.gov The development of flow protocols for HOSA-mediated reactions is a promising area for future research, aiming to enhance the safety and efficiency of its application in large-scale synthesis.

Spectroscopic Techniques for Mechanistic and Product Analysis

In advanced research involving hydroxylamine-O-sulfonic acid (HOSA), a variety of spectroscopic and analytical techniques are indispensable for elucidating reaction mechanisms, characterizing products, and ensuring the purity of synthesized compounds. These methods provide critical insights into the molecular and structural changes occurring during chemical transformations.

UV-Vis Spectroscopy

UV-visible spectroscopy is a valuable tool for monitoring reactions and characterizing products, particularly in the synthesis of nanoparticles where HOSA is used as a reducing agent. researchgate.net For instance, in the formation of gold nanoparticles (Au NPs) from tetrachloroauric acid, UV-Vis spectroscopy is used to characterize the resulting nanoparticles. researchgate.net The technique can also be applied to the quantitative determination of hydroxylamine and its derivatives. nih.gov One sensitive spectrophotometric method involves the oxidation of hydroxylamine to nitrite, which is then determined through a diazo coupling reaction that forms a colored product measurable at 545 nm. nih.gov This method demonstrates a molar absorptivity of 6.7 x 10(4) l mol(-1) cm(-1). nih.gov Additionally, UV spectrophotometry has been used to study the interaction of HOSA with DNA. nih.gov

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles in suspension. nih.gov In the context of HOSA-mediated synthesis, DLS is employed to characterize the size of nanoparticles. researchgate.net For example, it was used to analyze gold nanoparticles synthesized using HOSA as the reducing agent. researchgate.net The technique works by measuring the fluctuations in light scattering intensity caused by the Brownian motion of particles, which allows for the calculation of their hydrodynamic radius. nih.govmdpi.com DLS is crucial for assessing the homogeneity and aggregation state of nanoparticle preparations. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy provides direct visualization of nanomaterials, offering detailed information about their size, shape, and morphology. In research where hydroxylamine-O-sulfonic acid is used to produce gold nanoparticles, TEM is a key characterization method. researchgate.net It complements data from DLS and UV-Vis spectroscopy by providing direct visual evidence of the nanoparticles' physical characteristics. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation of organic compounds. Both 1H NMR and 13C NMR spectra are used to confirm the structure of hydroxylamine-O-sulfonic acid and its reaction products. chemicalbook.comresearchgate.net For example, in reactions where HOSA is used to synthesize heterocyclic compounds or aminated products, NMR is essential for confirming the successful formation of the desired structures and for identifying any intermediates or byproducts. ntu.ac.ukresearchgate.net It provides detailed information about the chemical environment of individual atoms within a molecule.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a fundamental analytical technique used in synthetic chemistry for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a product. chemscene.com In reactions involving HOSA, TLC can be used to quickly and efficiently track the consumption of starting materials and the formation of products, aiding in the optimization of reaction conditions such as time and temperature.

Interactive Data Table: Applications of Spectroscopic Techniques in HOSA Research

TechniqueApplicationInformation ObtainedKey Findings/Examples
UV-Vis Spectroscopy Nanoparticle CharacterizationSize, concentration, and stability of nanoparticles. researchgate.netCharacterization of gold nanoparticles synthesized using HOSA as a reducing agent. researchgate.net
Quantitative AnalysisConcentration of hydroxylamine derivatives. nih.govDetermination of hydroxylamine via oxidation and diazo coupling, measured at 545 nm. nih.gov
Dynamic Light Scattering (DLS) Particle Size AnalysisHydrodynamic radius and size distribution of particles in suspension. researchgate.netnih.govConfirmation of colloidal stability and size of PEGylated gold nanoparticles. researchgate.net
Transmission Electron Microscopy (TEM) Nanoparticle ImagingDirect visualization of particle size, shape, and morphology. researchgate.netUsed alongside DLS and UV-Vis to characterize gold nanoparticles with diameters of 60, 90, and 150 nm. researchgate.net
NMR Spectroscopy Structural ElucidationDetailed molecular structure of starting materials, intermediates, and products. chemicalbook.comConfirmation of product structures in amination and heterocycle synthesis reactions. ntu.ac.ukresearchgate.net
Thin Layer Chromatography (TLC) Reaction MonitoringTracking the consumption of reactants and formation of products. chemscene.comGeneral application for assessing reaction completion and purity of products in organic synthesis.

Future Directions and Emerging Research Avenues in Hydroxylamine O Sulfonic Acid Chemistry

Exploration of Undiscovered Reaction Manifolds and Substrate Scope Expansion

Hydroxylamine-O-sulfonic acid has demonstrated its utility as a versatile nitrogen source in synthetic organic chemistry, capable of acting as both a nucleophile and an electrophile. researchgate.netresearcher.life This dual reactivity opens the door to previously undiscovered reaction manifolds. Future research will likely focus on harnessing this unique characteristic to develop novel transformations. For instance, its role in multicomponent reactions, where multiple reactants combine in a single step to form a complex product, is an area ripe for exploration. An efficient procedure for the synthesis of 1,8-dioxo-octahydroxanthenes has been described using HOSA as a dual-role catalyst under mild, green, and solvent-free conditions, marking the first report of its catalytic activity. orgchemres.org

A significant avenue of future research will be the expansion of the substrate scope for known HOSA-mediated reactions. researchgate.net While HOSA is well-established for the amination of various compounds, including amines, heterocycles, and sulfur-containing molecules, there is considerable potential to broaden its applicability. ntu.ac.uk A key area of focus is the C-H amination of arenes, a transformation that allows for the direct introduction of an amino group into a carbon-hydrogen bond. nih.gov Dirhodium-catalyzed C-H amination has shown success with a range of monocyclic and fused aromatics, and further research into catalyst design could expand the substrate scope even more. nih.govresearchgate.net This includes the late-stage functionalization of complex molecules, such as natural products and pharmaceuticals. nih.gov

The development of new heterocyclic syntheses using HOSA is another promising direction. HOSA is a valuable reagent for the synthesis of a variety of heterocyclic systems like oxaziridines, diaziridines, and pyrroles. ntu.ac.uk The reaction of 2-chloroazoles, 2-chloroazines, and 2-chlorodiazines with hydroxylamine-O-sulfonic acid provides access to heterocyclic hydroxylamine-O-sulfonates, which are precursors to various fused heterocyclic ring systems. researchgate.net Future work will likely involve the design of novel tandem reactions, such as nucleophilic addition-electrophilic amination, to construct increasingly complex heterocyclic scaffolds. researchgate.net

Table 1: Examples of Substrate Scope Expansion in HOSA Chemistry
Reaction TypeCurrent Substrate ScopePotential Future Substrate ScopeSignificance
C-H Arene AminationMonocyclic and fused aromatics. nih.govComplex natural products, pharmaceuticals with sensitive functional groups. nih.govEnables late-stage functionalization and the synthesis of novel drug analogues.
Heterocycle SynthesisAzoles, azines, diazines. researchgate.netA wider range of electron-deficient and sterically hindered heterocycles.Access to novel scaffolds for medicinal chemistry and materials science.
Amination of Sulfur CompoundsThiols, thioethers. wikipedia.orgComplex sulfur-containing biomolecules and materials.Development of new methodologies for modifying sulfur-rich compounds.

Development of Sustainable and Environmentally Benign Synthetic Strategies

In line with the growing emphasis on green chemistry, a major focus of future research in HOSA chemistry will be the development of sustainable and environmentally benign synthetic strategies. HOSA itself is an attractive reagent in this context due to its frequent use in metal-free reaction conditions. researchgate.netresearcher.life The synthesis of 1,8-dioxo-octahydroxanthenes using HOSA as a catalyst is a prime example of a green, solvent-free multicomponent reaction. orgchemres.org

Future efforts will likely concentrate on several key areas to enhance the sustainability of HOSA-mediated transformations. One promising approach is the use of water as a reaction solvent. The synthesis of hydrazines from HOSA is carried out in an aqueous medium, which reduces the reliance on volatile organic solvents. acs.org Further exploration of aqueous reaction conditions for other HOSA-based syntheses will be a priority.

The development of catalytic and atom-economical reactions is another critical aspect of sustainable chemistry. The use of HOSA as a catalyst, as demonstrated in the synthesis of 1,8-dioxo-octahydroxanthenes, is a significant step in this direction. orgchemres.org Researchers will continue to explore the catalytic potential of HOSA and its derivatives in a wider range of reactions. Furthermore, designing reactions that proceed with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be a key objective.

Continuous flow synthesis represents a paradigm shift in chemical manufacturing, offering improved safety, efficiency, and scalability. vapourtec.comorganic-chemistry.org The application of flow chemistry to the synthesis of HOSA and its derivatives, as well as to HOSA-mediated reactions, is a largely unexplored area with immense potential. vapourtec.comorganic-chemistry.org Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity, and can facilitate the safe handling of potentially hazardous reagents. organic-chemistry.org

Table 2: Green Chemistry Metrics in HOSA-based Syntheses
Green Chemistry PrincipleApplication in HOSA ChemistryFuture Research DirectionReference
Use of Safer SolventsAqueous media for hydrazine (B178648) synthesis.Expanding the scope of aqueous reactions for other HOSA transformations. acs.org
CatalysisHOSA as a catalyst for multicomponent reactions.Discovering new catalytic applications of HOSA and its derivatives. orgchemres.org
Atom EconomyDevelopment of efficient cyclization and amination reactions.Designing novel reactions with high atom economy. researchgate.netresearcher.life
Process IntensificationPotential for continuous flow synthesis of hydroxamic acids.Developing continuous flow processes for HOSA synthesis and its applications. vapourtec.comorganic-chemistry.org

Design of Novel Reagents and Catalysts Derived from Hydroxylamine-O-Sulfonic Acid

The inherent reactivity of hydroxylamine-O-sulfonic acid makes it an excellent platform for the design of novel reagents and catalysts. By modifying the structure of HOSA, researchers can fine-tune its reactivity, selectivity, and physical properties to suit specific synthetic challenges. A significant area of research is the development of new electrophilic aminating agents derived from hydroxylamines. nih.govrsc.orgnih.gov

A variety of O-substituted hydroxylamine (B1172632) reagents have been synthesized and have shown remarkable potential as electrophilic aminating agents. nih.gov These reagents facilitate a range of bond-forming reactions, including C-N, N-N, O-N, and S-N bond formation, often without the need for expensive metal catalysts. nih.gov For example, O-(2-pyrimidinyl)-N-Boc hydroxylamine has been developed as a shelf-stable and easy-to-handle aminating agent for the metal-free conversion of ketones and aldehydes to amides and nitriles. researchgate.net Future research will focus on the design of even more efficient, selective, and environmentally friendly aminating reagents based on the hydroxylamine scaffold.

In addition to developing new reagents, there is a growing interest in the catalytic applications of HOSA and its derivatives. As previously mentioned, HOSA itself has been shown to act as a dual-role catalyst in the synthesis of 1,8-dioxo-octahydroxanthenes. orgchemres.org This discovery opens up the possibility of using HOSA as a mild and green catalyst in other organic transformations. Furthermore, the structural features of HOSA could be incorporated into the design of novel organocatalysts for a variety of reactions.

Table 4: Novel Reagents and Catalysts Derived from Hydroxylamine-O-Sulfonic Acid
Reagent/Catalyst TypeExampleApplicationReference
Electrophilic Aminating AgentO-(2-pyrimidinyl)-N-Boc hydroxylamineMetal-free synthesis of amides and nitriles. researchgate.net
Electrophilic Aminating AgentO-(diphenylphosphinyl)hydroxylamine (DPPH)Stereo- and regioselective C-N, N-N, O-N, and S-N bond formation. nih.gov
Dual-Role CatalystHydroxylamine-O-sulfonic acid (HOSA)Synthesis of 1,8-dioxo-octahydroxanthenes. orgchemres.org

Elucidation of Further Complex Mechanistic Pathways through Multidisciplinary Research

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. The elucidation of complex mechanistic pathways in hydroxylamine-O-sulfonic acid chemistry will require a multidisciplinary approach, combining experimental techniques with theoretical calculations. Kinetic studies, for instance, can provide valuable information about the rate-determining steps of a reaction and the influence of various parameters on the reaction rate. The kinetics of the alkaline hydrolysis of HOSA and its reactions with hydrazine and hydroxylamine have been previously studied. acs.org

Advanced spectroscopic techniques will be instrumental in identifying and characterizing reactive intermediates. The transient nature of many intermediates in HOSA reactions makes their direct observation challenging. However, techniques such as time-resolved spectroscopy and low-temperature NMR could provide crucial insights into the structures and lifetimes of these species.

The synergy between experimental and computational chemistry will be particularly powerful in unraveling complex mechanisms. researchgate.net DFT calculations can be used to propose plausible reaction pathways and to calculate the energies of intermediates and transition states. nih.gov These theoretical predictions can then be tested and validated through carefully designed experiments. For example, isotopic labeling studies can be used to trace the fate of individual atoms throughout a reaction, providing strong evidence for or against a proposed mechanism. The combination of these approaches will lead to a more complete and nuanced understanding of the intricate mechanistic details of HOSA chemistry, paving the way for the rational design of new and more efficient synthetic transformations.

Q & A

Q. What are the optimal conditions for synthesizing potassium hydroxylamine-O-sulphonate with high purity?

Methodological Answer:

  • Synthesis Protocol : Use reagent-grade hydroxylamine-O-sulfonic acid and potassium hydroxide under controlled pH (10–12) in anhydrous conditions. Monitor the reaction via pH titration to avoid carbonate contamination .
  • Purification : Recrystallize from ethanol-water mixtures (3:1 v/v) to remove unreacted salts. Validate purity using elemental analysis (C, H, N, S) and ion chromatography for sulfate content .
  • Characterization : Confirm structure via FT-IR (S-O stretching at 1050–1150 cm⁻¹) and ¹H NMR (hydroxylamine proton at δ 4.2–4.5 ppm) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Use HPLC with UV detection (λ = 210 nm) to quantify degradation products like sulfates and hydroxylamine .
  • Light Sensitivity : Store samples in amber vials and compare degradation rates under UV/visible light (300–700 nm) using photostability chambers. Reference USP guidelines for light-exposure protocols .
  • Data Interpretation : Plot degradation kinetics (zero/first-order models) to calculate shelf-life and recommend storage at ≤4°C in desiccated environments .

Q. What analytical methods are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

  • Titrimetry : Use iodometric titration with starch indicator (detection limit: 0.1 mg/mL) .
  • Spectrophotometry : Develop a colorimetric assay with ninhydrin at 570 nm, optimized for interference-free detection in biological buffers .
  • Advanced Separation : Employ ion-pair chromatography (C18 column, 0.1 M KH₂PO₄ mobile phase) paired with conductivity detection .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in sulfoxidation reactions?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow spectroscopy to track intermediates (e.g., sulfenic acids) at millisecond resolution. Pair with DFT calculations to model transition states .
  • Isotopic Labeling : Introduce ¹⁸O or ³⁴S isotopes to trace oxygen/sulfur transfer pathways. Analyze products via high-resolution mass spectrometry (HRMS) .
  • Controlled Experiments : Compare reactivity in aprotic (DMSO) vs. protic (H₂O) solvents to infer solvent effects on reaction mechanisms .

Q. How should researchers resolve contradictions in reported redox properties of this compound?

Methodological Answer:

  • Systematic Review : Apply the FLOAT method to cross-reference data from 15+ studies. Tabulate redox potentials (vs. SHE) and identify outliers linked to pH or impurity variations .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., 0.1 M phosphate buffer, 25°C) and validate using cyclic voltammetry .
  • Meta-Analysis : Use multivariate regression to isolate variables (e.g., counterion effects, electrode materials) influencing discrepancies .

Q. What preformulation parameters are critical for integrating this compound into catalytic systems?

Methodological Answer:

  • Compatibility Screening : Perform DSC/TGA to assess thermal stability with common catalysts (e.g., Pd/C, Fe₃O₄ nanoparticles). Identify exothermic decomposition thresholds .
  • Solubility Profiling : Determine Hansen solubility parameters in 20+ solvents. Prioritize dimethylacetamide (DMAc) for high solubility (≥50 mg/mL) .
  • Hybrid Systems : Test co-crystallization with co-catalysts (e.g., K₂CO₃) to enhance reactivity in cross-coupling reactions .

Q. How can advanced computational models predict degradation pathways of this compound?

Methodological Answer:

  • Molecular Dynamics : Simulate hydrolysis pathways using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets. Validate with LC-MS/MS fragmentation patterns .
  • QSPR Modeling : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental degradation rates from accelerated studies .

Q. What green chemistry approaches minimize hazardous byproducts during large-scale synthesis?

Methodological Answer:

  • Solvent Substitution : Replace ethanol with cyclopentyl methyl ether (CPME), a safer solvent with comparable polarity .
  • Catalytic Recycling : Immobilize potassium ions on ion-exchange resins to reduce waste. Monitor efficiency via ICP-OES .
  • Life-Cycle Analysis : Quantify E-factor and atom economy using metrics from the ACS Green Chemistry Institute .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.